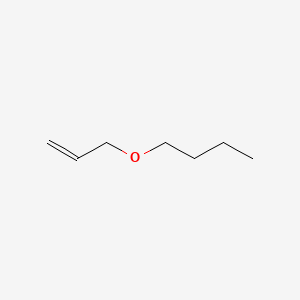

Allyl butyl ether

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-prop-2-enoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTLFDCPAJLATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190825 | |

| Record name | 1-(Allyloxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-64-8 | |

| Record name | 1-(2-Propen-1-yloxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyloxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Allyloxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Allyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl butyl ether (also known as 1-(allyloxy)butane) is an organic compound classified as an ether. Its structure contains both an allyl group and a butyl group, lending it reactivity characteristic of both an alkene and an ether. This dual functionality makes it a versatile molecule in organic synthesis. Allyl ethers, in general, are significant as intermediates, and the allyl group can serve as a protecting group for alcohols due to its stability under various reaction conditions.[1] Furthermore, the double bond within the allyl moiety provides a site for numerous chemical transformations.[1] This guide provides a detailed overview of the chemical structure, bonding, and key experimental data related to this compound.

Chemical Structure and Identification

The fundamental identity of this compound is defined by its molecular formula and structural arrangement.

Chemical Formula: C₇H₁₄O[2][3]

Synonyms: 1-(Allyloxy)butane, Butyl allyl ether[2][3]

Key Identifiers:

-

Beilstein/REAXYS Number: 1699588[2]

Caption: 2D Chemical Structure of this compound.

Bonding and Molecular Geometry

The molecular structure of this compound is characterized by a combination of sp³, and sp² hybridized atoms, resulting in specific bond types and geometries.

-

Butyl Group and Ether Linkage: The four carbon atoms of the butyl group and the oxygen atom of the ether are all sp³ hybridized. This results in tetrahedral geometry around each of these atoms, with bond angles approximating 109.5°. The bonds (C-C, C-H, C-O) are all sigma (σ) bonds, formed by the direct overlap of hybrid orbitals.

-

Allyl Group: The allyl group contains two sp² hybridized carbon atoms (the C=C double bond) and one sp³ hybridized carbon atom (the CH₂ group attached to the ether oxygen).

-

The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.

-

The geometry around the sp² carbons is trigonal planar, with bond angles of approximately 120°.

-

The geometry around the sp³ carbon is tetrahedral.

-

Due to the presence of two lone pairs on the sp³ hybridized oxygen atom, the C-O-C bond angle is expected to be slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 110-112°, a common feature in dialkyl ethers.

Quantitative Data

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Density | 0.783 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.406 | [2][3] |

| Boiling Point | 120 °C | |

| Flash Point | 11 °C (51.8 °F) - closed cup | [2][3] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid |

Spectroscopic Data

While specific spectra are available from various suppliers, the detailed peak assignments are often proprietary. Based on the chemical structure, the following characteristic spectroscopic features are predicted.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity (Predicted) |

| CH₃- (Butyl) | 0.9 - 1.0 | Triplet (t) |

| -CH₂-CH₃ (Butyl) | 1.3 - 1.5 | Sextet / Multiplet (m) |

| -O-CH₂-CH₂ - (Butyl) | 1.5 - 1.7 | Quintet / Multiplet (m) |

| -O-CH₂ - (Butyl) | 3.4 - 3.5 | Triplet (t) |

| -O-CH₂ - (Allyl) | 3.9 - 4.0 | Doublet (d) |

| =CH₂ (Allyl, cis to H) | 5.1 - 5.2 | Doublet of triplets (dt) or Doublet of doublets (dd) |

| =CH₂ (Allyl, trans to H) | 5.2 - 5.3 | Doublet of triplets (dt) or Doublet of doublets (dd) |

| -CH= (Allyl) | 5.8 - 6.0 | Multiplet (m) |

¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted Range) |

| C H₃- (Butyl) | 13 - 15 |

| -C H₂-CH₃ (Butyl) | 19 - 21 |

| -O-CH₂-C H₂- (Butyl) | 31 - 33 |

| -O-C H₂- (Butyl) | 70 - 72 |

| -O-C H₂- (Allyl) | 71 - 73 |

| =C H₂ (Allyl) | 116 - 118 |

| -C H= (Allyl) | 134 - 136 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| =C-H (Alkene) | 3010 - 3100 | C-H Stretch |

| C-H (Alkane) | 2850 - 3000 | C-H Stretch |

| C=C (Alkene) | 1640 - 1680 | C=C Stretch |

| C-O-C (Ether) | 1080 - 1150 | C-O Stretch (Asymmetric) |

| =C-H (Alkene) | 910 - 990 | C-H Bend (Out-of-plane) |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, most notably via the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols.

Acid-Catalyzed Dehydration of n-Butanol and Allyl Alcohol

This method involves the reaction between n-butanol and allyl alcohol in the presence of a catalyst system, typically a cuprous salt and an acid co-catalyst, with the continuous removal of water to drive the reaction to completion.

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

-

Reagents:

-

n-Butanol (1.0 mol)

-

Allyl alcohol (1.5 mol)

-

Cuprous chloride (CuCl) (0.02 mol)

-

Acid co-catalyst (e.g., a sulphonated ion-exchange resin, 5 g)

-

-

Procedure:

-

To the round-bottom flask, add n-butanol, allyl alcohol, cuprous chloride, and the acid co-catalyst.

-

Assemble the Dean-Stark apparatus and reflux condenser. Fill the side arm of the Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, or one of the reactants if it forms a suitable azeotrope).

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will initially be around 99°C and will decrease to about 92°C as the water-containing azeotrope begins to distill.

-

Continuously remove the aqueous phase that separates in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.

-

After cooling the reaction mixture, the catalyst can be removed by filtration.

-

The crude product is then purified by fractional distillation to isolate the this compound.

-

Caption: Workflow for the Synthesis of this compound.

Conclusion

This compound possesses a well-defined chemical structure with distinct bonding characteristics derived from its ether and allyl functional groups. The quantitative data presented, including physical properties and predicted spectroscopic features, provide a solid foundation for its identification and characterization in a research setting. The detailed experimental protocol for its synthesis via acid-catalyzed dehydration offers a practical method for its preparation. This comprehensive guide serves as a valuable technical resource for professionals in chemistry and drug development who may utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of allyl butyl ether. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a starting material. This document presents quantitative data in a structured format, details common experimental protocols for its synthesis, and illustrates key chemical transformations and synthetic pathways.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] It is a flammable and volatile compound with utility in various organic syntheses.[1][2]

Data Presentation: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 3739-64-8 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 120 °C | [3] |

| Density | 0.783 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.406 | [2] |

| Solubility | Slightly soluble in water (5.6 g/L at 25 °C) | [1] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [2] |

| Vapor Pressure | Data not readily available | |

| Melting Point | Data not readily available |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this can proceed via two pathways:

-

Pathway A: Reaction of sodium butoxide with allyl chloride.

-

Pathway B: Reaction of sodium allyloxide with butyl bromide.

Detailed Methodology (Illustrative for Pathway A):

-

Preparation of Sodium Butoxide: Sodium metal is cautiously added to an excess of dry n-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted.

-

Ether Formation: Allyl chloride is added dropwise to the solution of sodium butoxide at a controlled temperature, typically with cooling.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The crude product is then purified by fractional distillation to yield pure this compound.[1]

Acid-Catalyzed Dehydration

This method involves the reaction of allyl alcohol and n-butanol in the presence of an acid catalyst, typically with azeotropic removal of water to drive the equilibrium towards the ether product.[4]

Detailed Methodology:

-

Catalyst System: A common catalytic system employs a cuprous salt, such as cuprous chloride (CuCl), in conjunction with an acid co-catalyst like a sulphonated ion-exchange resin.[5]

-

Reaction Setup: A mixture of allyl alcohol, n-butanol, cuprous chloride, and the acid resin is heated to reflux in an apparatus fitted with a Dean-Stark trap or a similar water separator.[5]

-

Azeotropic Water Removal: The water formed during the reaction is continuously removed as an azeotrope, which has a lower boiling point than the reactants.[4]

-

Reaction Monitoring and Work-up: The reaction is monitored by observing the amount of water collected. After completion, the solid resin is removed by decantation or filtration.

-

Purification: The resulting liquid is purified by fractional distillation. Any lower-boiling byproducts, such as diallyl ether, are removed in the initial fractions, and the desired this compound is collected at its boiling point.[4]

Mandatory Visualizations

Synthesis of this compound via Williamson Ether Synthesis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Allyl Butyl Ether via Williamson Ether Synthesis

This guide provides a comprehensive overview of the synthesis of this compound using the Williamson ether synthesis, a robust and widely applied method for the preparation of unsymmetrical ethers. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and critical safety considerations.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for forming the ether linkage.[1][2] The reaction facilitates the preparation of both symmetrical and unsymmetrical ethers and is broadly utilized in laboratory and industrial settings.[1][3] This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][4]

This guide focuses on the synthesis of this compound, a valuable intermediate in various chemical processes. The synthesis involves the reaction of a butoxide ion with allyl bromide. The use of a primary alkyl halide (allyl bromide) is crucial, as secondary and tertiary halides tend to undergo E2 elimination as a competing side reaction.[1][5][6]

Reaction Mechanism

The synthesis of this compound via the Williamson synthesis is a two-step process:

-

Deprotonation: A strong base is used to deprotonate butan-1-ol, forming a sodium or potassium butoxide salt. This alkoxide is a potent nucleophile.[2][7][8]

-

Nucleophilic Substitution (SN2): The nucleophilic butoxide ion attacks the electrophilic carbon of the allyl bromide in a concerted, backside attack, displacing the bromide leaving group to form the this compound product.[1][9][10]

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Protocol

This section outlines a general laboratory procedure for the synthesis of this compound. Quantities can be scaled as needed.

Materials and Equipment

| Category | Item |

| Glassware | Round-bottom flask, condenser, dropping funnel, separatory funnel, distillation apparatus |

| Reagents | Butan-1-ol, Allyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide (KOH, solid pellets)[11] |

| Solvents | Anhydrous Tetrahydrofuran (THF), Diethyl ether or Dichloromethane (DCM) for extraction, Saturated Sodium Chloride (brine) solution |

| Other | Magnetic stirrer and stir bar, heating mantle, ice bath, drying agent (e.g., anhydrous Na₂SO₄ or CaCl₂), TLC plates |

Synthesis Workflow

The experimental workflow involves the initial formation of the alkoxide, followed by the SN2 reaction with the alkyl halide, and concluding with product workup and purification.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Alkoxide Formation:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon), add butan-1-ol (1.0 equivalent) dropwise at 0 °C (ice bath).[12]

-

Allow the mixture to stir at this temperature for 1-2 hours. Hydrogen gas will evolve during this step.

-

-

Williamson Reaction:

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.[12]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water or dilute acid to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or diethyl ether.[12]

-

Wash the combined organic layers sequentially with water and then a saturated brine solution.[12]

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[12]

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.[13]

-

The final product can be characterized by spectroscopic methods. An infrared (IR) spectrum should confirm the absence of the broad O-H stretching vibration from the starting butan-1-ol.[13]

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value / Description | Reference(s) |

| Reactant Stoichiometry | Butan-1-ol (1.0 eq.), NaH (1.2 eq.), Allyl Bromide (1.0-1.2 eq.) | [12] |

| Solvent Volume | ~10-15 mL of solvent per gram of the limiting reagent | [12] |

| Reaction Temperature | 0 °C for alkoxide formation; Room temperature to 100 °C for SN2 reaction | [1][12] |

| Reaction Time | 1-8 hours | [1] |

| Expected Yield | 50-95% (laboratory scale) | [1] |

| Product Molecular Weight | 114.19 g/mol | [13] |

| Product Appearance | Colorless to almost colorless clear liquid | [13] |

Safety Precautions

Strict adherence to safety protocols is essential due to the hazardous nature of the reagents involved.

-

General: Conduct the reaction in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] An emergency shower and eyewash station should be readily accessible.[16]

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere. Do not allow contact with water or moist air.[15]

-

Allyl Bromide: A highly flammable liquid and vapor.[17] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[17] Keep away from heat, sparks, and open flames.[14] Ensure all containers are properly grounded and bonded to prevent static discharge.[14][16]

-

Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Avoid direct contact.

-

Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Before you continue to YouTube [consent.youtube.com]

- 11. ias.ac.in [ias.ac.in]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Page loading... [guidechem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. gelest.com [gelest.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

Acid-catalyzed dehydration for preparing allyl butyl ether

An In-depth Technical Guide to the Acid-Catalyzed Dehydration for the Preparation of Allyl Butyl Ether

Introduction

This compound is a valuable chemical intermediate used in various organic syntheses. One of the primary methods for its preparation is the acid-catalyzed dehydration of a mixture of allyl alcohol and n-butanol. This process involves the elimination of a water molecule from the two alcohol reactants to form the corresponding ether.[1] The reaction is an equilibrium process, and its efficiency is significantly enhanced by the continuous removal of water as it is formed.[1] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The acid-catalyzed formation of an ether from two different alcohols, such as allyl alcohol and n-butanol, proceeds through a nucleophilic substitution mechanism, typically S(_N)2 for primary alcohols.[2] The reaction is initiated by the protonation of one of the alcohol's hydroxyl groups by the acid catalyst. This protonation converts the poor leaving group (-OH) into a very good leaving group (-OH(_2)

+

References

Allyl Butyl Ether: A Comprehensive Technical Overview

Allyl Butyl Ether (CAS Number: 3739-64-8) is a versatile chemical compound with applications in various fields of chemical synthesis. This document provides an in-depth guide to its properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Registry Information

This compound is also known by several synonyms, including 1-(Allyloxy)butane and Butyl allyl ether.[1] It is a colorless liquid at room temperature.[2] Key registry and physicochemical data are summarized in the table below for quick reference.

| Identifier | Value | Reference(s) |

| CAS Number | 3739-64-8 | [2][3][4][5] |

| EC Number | 223-122-8 | [1] |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Density | 0.783 g/mL at 25 °C | |

| Refractive Index | n20/D 1.406 | |

| InChI Key | IBTLFDCPAJLATQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCCCOCC=C |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the preparation of this compound, this can be achieved by reacting sodium butoxide with allyl bromide. The reaction proceeds via an SN2 mechanism.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Sodium metal

-

Anhydrous n-butanol

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add freshly cut sodium metal to an excess of anhydrous n-butanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux until all the sodium has reacted to form sodium butoxide.

-

Reaction with Allyl Bromide: After the formation of sodium butoxide is complete, the excess n-butanol is removed by distillation. The resulting sodium butoxide is cooled to room temperature and dissolved in anhydrous diethyl ether. Allyl bromide is then added dropwise from the dropping funnel to the stirred solution of sodium butoxide at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product.

Spectroscopic Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | The spectrum shows characteristic signals for the allyl and butyl groups. |

| ¹³C NMR (CDCl₃) | The spectrum displays the expected number of carbon signals corresponding to the structure of this compound. |

| IR (Liquid Film) | The infrared spectrum exhibits characteristic absorption bands for the C-O-C ether linkage and the C=C double bond of the allyl group.[2] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound.[2] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethers can be prepared by Williamson synthesis in which an alkyl halid [doubtnut.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for allyl butyl ether, a key building block in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral analysis.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.98 - 5.88 | m | - | 1H | -CH=CH2 |

| 5.28 - 5.14 | m | - | 2H | -CH=CH2 |

| 3.98 | d | 5.6 | 2H | O-CH2-CH= |

| 3.45 | t | 6.6 | 2H | O-CH2-CH2- |

| 1.62 - 1.52 | m | - | 2H | -CH2-CH2-CH3 |

| 1.44 - 1.34 | m | - | 2H | -CH2-CH3 |

| 0.93 | t | 7.4 | 3H | -CH3 |

Solvent: CDCl3, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.9 | -C H=CH2 |

| 116.8 | -CH=C H2 |

| 71.9 | O-C H2-CH= |

| 70.8 | O-C H2-CH2- |

| 31.8 | -C H2-CH2-CH3 |

| 19.4 | -C H2-CH3 |

| 13.9 | -C H3 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2958, 2871 | Strong | C-H stretch (alkane) |

| 1647 | Medium | C=C stretch (alkene) |

| 1465 | Medium | -CH2- bend |

| 1110 | Strong | C-O-C stretch (ether) |

| 995, 918 | Strong | =C-H bend (alkene out-of-plane) |

Sample: Liquid film[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | 5 | [M]+ (Molecular Ion) |

| 99 | 15 | [M - CH3]+ |

| 85 | 20 | [M - C2H5]+ |

| 73 | 100 | [CH2=CHCH2O=CH2]+ |

| 57 | 85 | [C4H9]+ |

| 41 | 95 | [C3H5]+ (Allyl cation) |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

1H NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.

-

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of 13C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

-

Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm-1, by co-adding 16 or 32 scans at a resolution of 4 cm-1.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the process of structural elucidation for this compound.

References

Greener Pathways for Allyl Butyl Ether Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allyl butyl ether, a valuable intermediate in various chemical industries, is increasingly being scrutinized through the lens of green chemistry. This guide provides an in-depth analysis of sustainable methodologies for its production, moving away from traditional routes that often involve hazardous reagents, harsh conditions, and significant waste generation. The focus is on providing practical, data-driven insights into greener alternatives, including detailed experimental protocols and comparative quantitative data.

Core Green Synthetic Strategies

Several innovative approaches have been developed to align the synthesis of this compound with the principles of green chemistry. These methods prioritize the use of safer solvents (or solvent-free conditions), catalytic processes for higher efficiency, and milder reaction conditions to reduce energy consumption. The two primary green routes detailed here are the modified Williamson Ether Synthesis via Phase-Transfer Catalysis and Catalytic Dehydration of alcohols.

Williamson Ether Synthesis: The Green Makeover

The Williamson ether synthesis, a classic method for preparing ethers, traditionally relies on strong bases and polar aprotic solvents. Green modifications of this process focus on minimizing or eliminating the solvent and employing phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble base and the organic reactants.

Reaction Scheme:

-

Route A: Butyl Bromide + Sodium Allyloxide → this compound + Sodium Bromide

-

Route B: Allyl Bromide + Sodium Butoxide → this compound + Sodium Bromide

Green approaches often favor the reaction of an alcohol with an allyl halide in the presence of a solid base like potassium hydroxide and a phase-transfer catalyst, which can be performed under solvent-free conditions.

While specific data for this compound is not extensively published, the following table is based on a highly efficient general procedure for synthesizing allyl ethers from alcohols under solvent-free PTC conditions.[1] The data for other primary alcohols demonstrates the expected high yields for this methodology.

| Parameter | Value | Reference / Notes |

| Reactants | n-Butanol, Allyl Bromide | |

| Catalyst | Tetrabutylammonium Iodide (TBAI) | 5 mol% |

| Base | Solid Potassium Hydroxide (KOH) | |

| Solvent | None (Solvent-Free) | |

| Temperature | Room Temperature | |

| Reaction Time | 4.5 - 16 hours | Varies with substrate. Expected to be in this range for n-butanol. |

| Yield | >95% (Expected) | Based on yields for analogous primary alcohols like benzyl alcohol (96%) and 1-decanol (95%).[1] |

This protocol is adapted from a general procedure for the synthesis of allyl ethers under solvent-free conditions using a phase-transfer catalyst.[1]

Materials:

-

n-Butanol

-

Allyl bromide (freshly distilled)

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium iodide (TBAI)

-

Hexane

-

Ethyl acetate

-

Silica gel (100–200 mesh)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine n-butanol (1.0 mmol), allyl bromide (3.0-4.0 mmol), solid KOH pellets (2.0 mmol), and TBAI (0.05 mmol, 5 mol%).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the unreacted KOH pellet.

-

Distill the excess allyl bromide under reduced pressure.

-

Load the crude product directly onto a short column of silica gel.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 95:5) to purify the this compound.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, IR).[1]

Catalytic Dehydration of Alcohols

A highly atom-economical and green approach to ether synthesis is the direct dehydration of two alcohols. This method avoids the use of halides, thus eliminating the formation of salt by-products. The primary by-product is water, making it an environmentally benign process.[2] The key to this method is the use of a selective catalyst that favors hetero-etherification (allyl alcohol + n-butanol) over homo-etherification (e.g., formation of dibutyl ether or diallyl ether).

The following data is extracted from a patented process for the preparation of allyl n-butyl ether.[2]

| Parameter | Value | Reference / Notes |

| Reactants | Allyl Alcohol, n-Butanol | Molar ratio of allyl alcohol to n-butanol: 1.5:1 |

| Catalyst | Cuprous Chloride (CuCl) | 0.02 mol per mol of n-butanol |

| Co-catalyst | Sulphonated Polystyrene Resin | An acid ion-exchange resin |

| Temperature | 92-99 °C (Reflux) | |

| Reaction Time | 5 hours | For the separation of the aqueous phase from the distillate. |

| Yield | Not explicitly stated, but the process is described as a method for production. | The focus is on the continuous removal of water to drive the reaction to completion. |

This protocol is based on the experimental description in US Patent 3,250,813 A.[2]

Materials:

-

Allyl alcohol

-

n-Butanol

-

Cuprous chloride (CuCl)

-

Sulphonated polystyrene resin (acid ion-exchange resin, e.g., Zeocarb SRC 225/12)

Apparatus:

-

A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser fitted with a water separator (e.g., Dean-Stark apparatus).

Procedure:

-

Charge the reaction vessel with a mixture of allyl alcohol (1.5 mol), n-butanol (1.0 mol), cuprous chloride (0.02 mol), and the sulphonated polystyrene resin (5 grams).

-

Heat the mixture with stirring. The initial reflux temperature will be around 99 °C.

-

As the reaction proceeds, water is formed and separates in the distillate. The reflux temperature will drop to approximately 92 °C, the boiling point of the water-azeotrope.

-

Continuously separate the aqueous phase from the distillate over a period of about 5 hours. The reflux temperature will gradually increase during this time.

-

After the reaction is complete, the resulting product mixture can be purified by distillation.

Visualizing Green Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described green synthetic approaches.

Other Promising Green Approaches

Beyond the detailed protocols above, several other methodologies hold promise for the green synthesis of this compound, although specific data for this particular ether are less readily available.

-

Palladium-Catalyzed Reactions: These methods, such as transfer vinylation, can be highly efficient, often proceeding under mild conditions with high atom economy.[3]

-

Ruthenium-Catalyzed Synthesis: Ruthenium complexes are versatile catalysts that can facilitate allyl ether synthesis under mild conditions and tolerate a wide range of functional groups.[3]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for Williamson ether synthesis, making it an attractive green alternative.[4]

Conclusion

The production of this compound can be made significantly greener by adopting modern synthetic strategies. Phase-transfer catalysis under solvent-free conditions offers a high-yield, low-waste alternative to the traditional Williamson ether synthesis. Furthermore, the direct catalytic dehydration of allyl alcohol and n-butanol represents a highly atom-economical route, producing only water as a by-product. While more research is needed to fully quantify the green metrics of all potential pathways for this compound specifically, the methodologies presented in this guide provide a strong foundation for researchers and drug development professionals to implement more sustainable practices in their work. The shift towards these greener alternatives is not only environmentally responsible but also often leads to increased efficiency, safety, and cost-effectiveness.

References

An In-depth Technical Guide to the Bond Dissociation Energy of C-H Bonds in Allyl Butyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-Hydrogen (C-H) bond dissociation energies (BDEs) in allyl butyl ether. Due to the absence of direct experimental data for this specific molecule in the reviewed literature, this document presents estimated BDE values for the distinct C-H bonds based on established values for structurally analogous compounds. Detailed, generalized protocols for two primary experimental techniques used in BDE determination—Photoacoustic Calorimetry and Radical Equilibration—are provided to facilitate further research. This guide aims to serve as a foundational resource for professionals in chemistry and drug development who require an understanding of bond energetics for predicting reaction outcomes, understanding degradation pathways, and designing stable molecular entities.

Introduction to Bond Dissociation Energy

The homolytic bond dissociation energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a specific covalent bond, resulting in the formation of two radical species.[1] It is formally defined as the standard enthalpy change (ΔH°) at 298 K for the homolytic cleavage of a bond in the gas phase.[1] A lower BDE indicates a weaker bond, which is more susceptible to cleavage and subsequent reaction. In the context of drug development and organic chemistry, C-H BDE values are instrumental in predicting the selectivity of hydrogen atom transfer (HAT) reactions, understanding oxidative metabolism pathways, and assessing the stability of molecules to radical-induced degradation.

This compound (CH₂=CHCH₂OCH₂CH₂CH₂CH₃) possesses several distinct types of C-H bonds, each with a unique chemical environment that influences its strength. These include allylic C-H bonds, C-H bonds alpha to the ether oxygen, and primary and secondary C-H bonds on the butyl chain. The stability of the resulting carbon-centered radical upon homolytic cleavage is a primary determinant of the C-H bond strength.

Estimated C-H Bond Dissociation Energies of this compound

| Bond Position in this compound | Model Compound | Typical BDE (kcal/mol) | Estimated BDE for this compound (kcal/mol) | Justification & Reference |

| Allylic (C₃-H) | Propene (CH₂=CH-CH₃) | 87 - 89 | ~88 | The allylic C-H bond is weakened due to the formation of a resonance-stabilized allyl radical upon hydrogen abstraction. |

| Alpha to Ether Oxygen (C₄-H) | Diethyl Ether (CH₃CH₂-O-CH₂CH₃) | ~92 | ~92 | The lone pairs on the adjacent oxygen atom stabilize the resulting radical, weakening the C-H bond compared to a standard alkane. |

| Secondary Alkyl (C₅-H, C₆-H) | Propane (CH₃CH₂CH₃) | ~99 | ~99 | This represents a typical secondary C-H bond in an alkane chain, which is weaker than a primary C-H bond due to greater hyperconjugation in the secondary radical. |

| Primary Alkyl (C₇-H) | Ethane (CH₃CH₃) | ~101 | ~101 | This is a standard primary C-H bond at the end of an alkyl chain with minimal stabilizing factors for the resulting primary radical.[1] |

Note: These values are estimations and may vary depending on the specific experimental or computational method used. The values are provided in kcal/mol.

Experimental Protocols for BDE Measurement

The determination of bond dissociation energies is a complex process that can be approached through various experimental techniques. Below are detailed, generalized protocols for two powerful methods: Photoacoustic Calorimetry and Radical Equilibration.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry directly measures the heat evolved in a photoinitiated reaction in solution. By measuring the enthalpy change of a hydrogen abstraction reaction, the BDE of the C-H bond can be determined.

Principle: A pulsed laser excites a photolytic radical precursor (e.g., di-tert-butyl peroxide) to generate a reactive radical. This radical then abstracts a hydrogen atom from the substrate of interest (this compound). The heat released or absorbed during this process causes a rapid thermal expansion of the solvent, which generates an acoustic wave. The amplitude of this wave is proportional to the enthalpy change of the reaction.

Generalized Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution containing the substrate (e.g., this compound), a radical initiator (e.g., di-tert-butyl peroxide), and a suitable solvent (e.g., benzene) in a quartz cuvette. The concentrations should be optimized to ensure the hydrogen abstraction step is rapid.

-

Prepare a reference solution containing a compound that releases 100% of the absorbed light energy as heat (e.g., a non-reactive dye) for calibration.

-

Deoxygenate both solutions by bubbling with an inert gas (e.g., argon) to prevent quenching of the radical reaction by oxygen.

-

-

Instrumentation Setup:

-

A typical PAC setup consists of a pulsed laser (e.g., a nitrogen laser at 337 nm) as the excitation source.

-

The laser beam is split, with a small fraction directed to a power meter to monitor pulse-to-pulse energy fluctuations.

-

The main beam passes through the sample cuvette, which is housed in a temperature-controlled cell.

-

A piezoelectric transducer (microphone) is attached to the cuvette to detect the acoustic wave.

-

The signal from the transducer is amplified and recorded by a digital oscilloscope.

-

-

Data Acquisition:

-

Irradiate the sample solution with laser pulses. The radical initiator absorbs the light and decomposes, generating radicals that react with the substrate.

-

Record the photoacoustic signal (amplitude of the acoustic wave) for both the sample and the reference solutions under identical conditions.

-

Measure the fraction of light absorbed by the sample using a spectrophotometer.

-

-

Data Analysis and BDE Calculation:

-

The observed photoacoustic signal (S) is proportional to the heat released (q) and an instrument response factor (K).

-

The heat released is related to the laser energy (E), the fraction of light absorbed (A), and the fraction of energy released as heat (Φ_heat).

-

By comparing the signal from the sample (S_sample) to the reference (S_ref), the enthalpy of the reaction (ΔH_rxn) can be determined.

-

The BDE of the C-H bond is then calculated using a thermochemical cycle that involves the known BDE of a reference compound and the measured ΔH_rxn.

-

Radical Equilibration

This kinetic method determines the relative BDEs of two different C-H bonds by measuring the equilibrium constant of a hydrogen atom exchange reaction between the two corresponding radicals.

Principle: A radical (R•) is generated in the presence of two different hydrogen donors (R'-H and R''-H). The system is allowed to reach equilibrium:

R'• + R''-H ⇌ R'-H + R''•

The equilibrium constant (K_eq) for this reaction is related to the difference in the Gibbs free energy (ΔG°) between the products and reactants. Since the entropy change (ΔS°) for such reactions is typically small, ΔG° is approximately equal to the enthalpy change (ΔH°), which in turn corresponds to the difference in the BDEs of the R''-H and R'-H bonds.

Generalized Experimental Protocol:

-

System Selection:

-

Choose a reference compound (R'-H) with a well-established BDE that is structurally similar to the target compound (R''-H, e.g., this compound).

-

Select a radical initiator that can generate one of the radicals (R'• or R''•) upon decomposition.

-

-

Reaction Setup:

-

Combine the target compound, the reference compound, and the radical initiator in a suitable solvent or in the gas phase.

-

Maintain the reaction at a constant temperature to allow the system to reach equilibrium.

-

-

Monitoring Concentrations:

-

Use a suitable analytical technique, such as gas chromatography (GC) or spectroscopy, to measure the concentrations of the reactants (R'-H and R''-H) and/or the products at equilibrium.

-

-

Data Analysis and BDE Calculation:

-

Calculate the equilibrium constant, K_eq = ([R'-H][R''•]) / ([R'•][R''-H]). The ratio of the radical concentrations can often be determined indirectly from the product distribution or by spectroscopic methods.

-

Calculate the Gibbs free energy change: ΔG° = -RT ln(K_eq).

-

Approximate the enthalpy change: ΔH° ≈ ΔG°.

-

The difference in BDEs is equal to ΔH°: ΔBDE = BDE(R''-H) - BDE(R'-H).

-

Using the known BDE of the reference compound, the BDE of the target C-H bond can be calculated.

-

Visualizations

Structure of this compound

The structure of this compound highlights the different C-H bonds discussed in this guide.

Caption: C-H bond types in this compound.

Generalized Workflow for BDE Determination

The following diagram illustrates a generalized workflow for the experimental determination of bond dissociation energies.

Caption: Generalized workflow for BDE measurement.

Conclusion

While direct experimental data for the C-H bond dissociation energies of this compound remain to be determined, this guide provides robust estimations based on the well-understood principles of radical stability and data from analogous molecular structures. The allylic C-H bond is predicted to be the weakest due to resonance stabilization of the resulting radical, making it the most likely site for initial hydrogen atom abstraction. The detailed experimental protocols for Photoacoustic Calorimetry and Radical Equilibration offer a clear pathway for researchers to empirically validate these estimations. A thorough understanding of these BDEs is crucial for predicting the reactivity and stability of this compound and similar molecules in various chemical and biological systems, thereby aiding in the rational design of new chemical entities in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Allyl Butyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl ether functional group is a versatile and widely utilized protecting group for alcohols in multi-step organic synthesis. Its stability under a range of conditions, including strongly acidic and basic environments, makes it an excellent choice for orthogonal protection strategies.[1] The allyl group can be readily introduced and selectively removed under mild conditions, often involving transition metal catalysis, without affecting other sensitive functional groups within a molecule.[1][2] This document provides detailed application notes and experimental protocols for the use of allyl ethers, exemplified by allyl butyl ether, as a protecting group for alcohols.

Application Notes

Key Advantages of Allyl Ether Protecting Groups:

-

Stability: Allyl ethers are stable to a wide variety of reagents and reaction conditions, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1][3] They are also generally more stable to acidic conditions than other ether-based protecting groups like tetrahydropyranyl (THP) or silyl ethers.[1]

-

Orthogonality: The deprotection methods for allyl ethers are distinct from those of many other common protecting groups (e.g., benzyl, silyl, acetal), allowing for selective removal in complex molecules.[1][4] For instance, a benzyl ether can be removed by hydrogenolysis and a silyl ether by fluoride ions, while the allyl ether remains intact.

-

Mild Deprotection Conditions: While stable, the allyl group can be cleaved under very mild conditions, most commonly involving palladium(0) or rhodium(I) catalysts.[2] This minimizes the risk of side reactions with sensitive substrates.

Considerations for Use:

-

Reagent Sensitivity: While generally robust, the protection and deprotection conditions should be chosen carefully based on the overall functionality of the substrate. For instance, the use of a strong base like sodium hydride for protection may not be suitable for base-sensitive molecules.

-

Catalyst Poisoning: The presence of certain functional groups, such as thiols, can sometimes interfere with or poison the transition metal catalysts used for deprotection.

-

Isomerization: A common deprotection strategy involves isomerization of the allyl ether to a more labile prop-1-enyl ether, which is then hydrolyzed.[2] This two-step process offers an alternative to direct cleavage.

Experimental Protocols

Protection of a Primary Alcohol (e.g., 1-Butanol) via Williamson Ether Synthesis

This protocol describes the formation of this compound from 1-butanol and allyl bromide.

Reaction Scheme:

Materials:

-

1-Butanol

-

Allyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) to the THF.

-

Slowly add 1-butanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add allyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Deprotection of an Allyl Ether

Two common methods for the deprotection of allyl ethers are presented below.

This method utilizes a palladium(0) catalyst and a scavenger for the allyl group.

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

1,3-Dimethylbarbituric acid (or another suitable allyl scavenger)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Silica gel for filtration

Procedure:

-

Dissolve the allyl ether (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.

-

Add 1,3-dimethylbarbituric acid (3.0 equivalents).

-

Add Pd(PPh3)4 (0.05 - 0.1 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol (1-butanol).

This protocol first isomerizes the allyl ether to a prop-1-enyl ether, which is then cleaved under mild acidic conditions.

Step A: Isomerization

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve the allyl ether (1.0 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.

-

Add potassium tert-butoxide (1.1 equivalents) in one portion.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the isomerized product.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude prop-1-enyl ether. This intermediate is often used directly in the next step without further purification.

Step B: Hydrolysis

Materials:

-

Crude prop-1-enyl ether from Step A

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude prop-1-enyl ether in a mixture of THF and 1 M HCl (e.g., 4:1 v/v).

-

Stir the solution at room temperature and monitor the hydrolysis by TLC. The reaction is usually complete within 1-3 hours.

-

Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using the allyl ether strategy.

Table 1: Protection of Alcohols as Allyl Ethers

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Decanol | KOH | Solvent-free | Room Temp | 16 | 95 | [5] |

| Cyclohexanol | KOH | Solvent-free | Room Temp | 12 | 92 | [5] |

| Benzyl alcohol | KOH | Solvent-free | Room Temp | 10 | 94 | [5] |

Table 2: Deprotection of Allyl Ethers

| Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh3)4, PMHS, ZnCl2 | DCM | Room Temp | 0.5 | 90-95 | [1] |

| Pd(PPh3)4, Barbituric acid deriv. | MeOH | Room Temp | 1-4 | ~95 | [1] |

| Ni-H precatalyst, Brønsted acid | Various | Various | Various | High | [1] |

| DMSO, NaI (catalytic) | DMSO | 130 | 1-4 | 60-99 | [6] |

| KOtBu then HgCl2-HgO | Toluene | Reflux | 4 | ~90 | [2] |

Visualizations

Reaction Mechanisms and Workflows

Caption: Williamson ether synthesis for alcohol protection.

Caption: Major deprotection pathways for allyl ethers.

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective protocols for the deprotection of allyl ethers, a crucial step in multi-step organic synthesis. The allyl protecting group is widely used for alcohols due to its stability under a range of conditions. Its removal, however, requires specific methods that offer high efficiency and chemoselectivity. This document details several key protocols, including transition metal-catalyzed methods, oxidative cleavage, and reductions with samarium(II) iodide.

I. Overview of Allyl Ether Deprotection Strategies

The selection of a deprotection strategy for an allyl ether depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). The most prevalent methods involve the isomerization of the allyl group to a more labile enol ether, followed by hydrolysis, or the direct cleavage of the allyl group through various catalytic systems.

II. Comparative Data of Deprotection Protocols

The following tables summarize quantitative data for different allyl ether deprotection methods, allowing for easy comparison of their efficacy and substrate scope.

Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers

| Entry | Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |

| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | 1-3 | RT | [1] |

| 2 | 10% Pd/C | Basic conditions | Aryl allyl ether | High | - | Mild | [2] |

| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 | [3] |

| 4 | Pd(0) | Barbituric acid derivative, MeOH | Alkyl allyl ether | High | < 0.5 | RT | [4] |

Table 2: Ruthenium-Catalyzed Deprotection of Allyl Ethers

| Entry | Ruthenium Catalyst | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |

| 1 | Grubbs' catalyst then RuCl₃ | Isomerization then oxidation | N-allyl amides/lactams | High | - | - | [5] |

| 2 | [(C₆H₅)₃P]₃RuCl₂ | Isomerization then HgCl₂/HgO | O-allyl glycosides | ~90 | - | - | [6] |

Table 3: Other Deprotection Methods

| Entry | Method | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |

| 1 | Oxidative Cleavage | 4-NHAc-TEMPO⁺ BF₄⁻ | Allyl ethers | High | - | Mild heating | [7] |

| 2 | Samarium(II) Iodide | SmI₂/H₂O/i-PrNH₂ | Unsubstituted allyl ethers | Very good | - | - | [2][8] |

III. Experimental Protocols

Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers under Basic Conditions[1]

This protocol is particularly effective for the selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers.

Materials:

-

Allyl-protected phenol

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous methanol (MeOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the allyl-protected phenol in anhydrous methanol, add potassium carbonate.

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Isomerization-Hydrolysis of O-Allyl Glycosides[6]

This two-step procedure is highly efficient for the deprotection of allyl ethers in carbohydrate chemistry.

Step A: Isomerization Materials:

-

O-allyl glycoside

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.

-

Add the catalytic amount of RuCl₂(PPh₃)₃.

-

Heat the reaction mixture to reflux and monitor the isomerization to the prop-1-enyl glycoside by TLC or NMR.

-

Once the isomerization is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step B: Hydrolysis Materials:

-

Prop-1-enyl glycoside from Step A

-

Mercuric chloride (HgCl₂)

-

Mercuric oxide (HgO)

-

Acetone/Water mixture

Procedure:

-

Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.

-

Add mercuric chloride and mercuric oxide to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the hydrolysis by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.

Protocol 3: Deprotection of Allyl Ethers using Samarium(II) Iodide[2][8]

This method provides a selective cleavage of unsubstituted allyl ethers and is particularly useful in the deprotection of alcohols and carbohydrates.

Materials:

-

Allyl ether

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Isopropylamine (i-PrNH₂)

-

Water (H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the allyl ether in anhydrous THF under an inert atmosphere.

-

Add isopropylamine and water to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the solution of samarium(II) iodide in THF dropwise until the characteristic deep blue color of SmI₂ persists.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

IV. Signaling Pathways and Experimental Workflows

Palladium-Catalyzed Allyl Ether Deprotection Mechanism

References

- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 4. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]

- 5. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Samarium (low valent) [organic-chemistry.org]

Application of Allyl Butyl Ether in Copolymerization Reactions: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Allyl butyl ether is a functional monomer that can be incorporated into polymer chains via copolymerization reactions, primarily through free-radical pathways. Due to the allylic nature of its double bond, it exhibits distinct reactivity compared to more common vinyl monomers like styrenes and acrylates. The presence of the ether linkage and the butyl group can impart specific properties to the resulting copolymers, such as flexibility, hydrophobicity, and a potential site for post-polymerization modification.

In radical polymerizations, allyl ethers, including this compound, can act as both comonomers and chain transfer agents.[1] This dual role can lead to copolymers with lower molecular weights than might be achieved in their absence and can also retard the rate of polymerization.[1] The extent of these effects is dependent on the comonomer used. For instance, in copolymerizations with acrylonitrile, allyl ethers are more effective as retarders and transfer agents compared to reactions with styrene or methyl methacrylate.[1]

The primary application of incorporating this compound into a copolymer is to introduce the butoxy functional group along the polymer backbone. This can be useful for modifying the physical properties of the polymer, such as its glass transition temperature and solubility. Furthermore, the ether linkage provides a degree of chemical stability.

Recent studies have focused on the copolymerization of various allyl ethers with vinyl esters, demonstrating the potential for creating new biomaterials with tailored properties.[2][3] The copolymerization of this compound with vinyl acetate, for example, has been studied to determine its reactivity ratios, which are crucial for predicting copolymer composition.[4]

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound with Vinyl Acetate

This protocol is based on the findings of Shigetomi et al. regarding the radical copolymerization of allyl alkyl ethers with vinyl acetate.[4]

Materials:

-

This compound (M1), purified by distillation

-

Vinyl acetate (M2), purified by distillation to remove inhibitors

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

-

Anhydrous benzene or toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Polymerization ampoules or Schlenk flask

-

Vacuum line

-

Constant temperature oil bath

Procedure:

-

Monomer and Initiator Preparation: Prepare stock solutions of varying molar feed ratios of this compound (M1) and vinyl acetate (M2) in the chosen solvent (e.g., benzene). The total monomer concentration is typically kept between 1-2 M. The initiator (AIBN) is added at a concentration of approximately 0.1-1 mol% with respect to the total monomer concentration.

-

Polymerization Setup:

-

Add the required amounts of the monomer and initiator solution to a glass polymerization ampoule.

-

Subject the ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the ampoule under vacuum.

-

-

Polymerization Reaction:

-

Place the sealed ampoule in a constant temperature oil bath set to 60-70 °C (if using AIBN).

-

Allow the polymerization to proceed for a predetermined time. To ensure low conversion (typically <10%) for accurate reactivity ratio determination, this time may range from a few hours to 24 hours.

-

-

Isolation of the Copolymer:

-

After the desired reaction time, remove the ampoule from the oil bath and cool it rapidly to quench the polymerization.

-

Open the ampoule and pour the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

-

Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

-

-

Drying and Characterization:

-

Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterize the copolymer's composition using techniques like ¹H NMR spectroscopy and determine its molecular weight by gel permeation chromatography (GPC).

-

Protocol 2: General Procedure for Copolymerization of Allyl Ethers with Maleic Anhydride

This protocol is a general procedure based on patent literature for the copolymerization of allyl ethers with maleic anhydride.[5]

Materials:

-

This compound

-

Maleic anhydride, purified

-

Organic peroxide initiator (e.g., benzoyl peroxide, lauroyl peroxide)

-

Solvent (e.g., benzene, toluene, xylene)

-

Nitrogen source for inert atmosphere

Procedure:

-

Reactor Setup: Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with the desired molar ratio of this compound, maleic anhydride, and the solvent.

-

Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Initiator Addition: Add the polymerization initiator to the reaction mixture. The initiator can be an organic peroxide like benzoyl peroxide or an azo compound like azobisisobutyronitrile.[5]

-

Polymerization: Heat the mixture to the desired reaction temperature (typically 60-100 °C) and maintain it for several hours with constant stirring.

-

Isolation: After the reaction is complete, the copolymer can be isolated by precipitation in a suitable non-solvent, followed by filtration and drying.

Data Presentation

Table 1: Reactivity Ratios for the Copolymerization of Allyl Ethers (M1) with Comonomers (M2)

| Allyl Ether (M1) | Comonomer (M2) | r1 | r2 | Polymerization Conditions | Reference |

| This compound | Vinyl Acetate | 0.047 ± 0.003 | 1.39 ± 0.07 | Radical polymerization | [4] |

| Allyl Ethyl Ether | Vinyl Acetate | 0.041 ± 0.002 | 1.56 ± 0.08 | Radical polymerization | [4] |

| Allyl Propyl Ether | Vinyl Acetate | 0.036 ± 0.002 | 1.39 ± 0.07 | Radical polymerization | [4] |

| Allyl Isopropyl Ether | Vinyl Acetate | 0.028 ± 0.002 | 1.56 ± 0.08 | Radical polymerization | [4] |

| Allyl t-Butyl Ether | Vinyl Acetate | 0.0057 ± 0.0003 | 1.51 ± 0.08 | Radical polymerization | [4] |

| Allyl Phenyl Ether | Acrylonitrile | - | - | Significant copolymerization | [1] |

| Allyl Phenyl Ether | Methyl Methacrylate | - | - | Slight copolymerization | [1] |

| Allyl Phenyl Ether | Styrene | - | - | Negligible incorporation | [1] |

Note: The low r1 values for allyl ethers indicate that the allyl ether radical prefers to add to the comonomer (vinyl acetate) rather than another allyl ether monomer. The r2 values greater than 1 suggest that the vinyl acetate radical prefers to add to another vinyl acetate monomer.

Visualizations

Caption: Experimental workflow for free-radical copolymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. researchgate.net [researchgate.net]

- 4. Allylic Polymers IV. The Effect of Alkyl-Substituents on Copolymerization of Allyl Alkyl Ethers with Vinyl Acetate [bibbase.org]